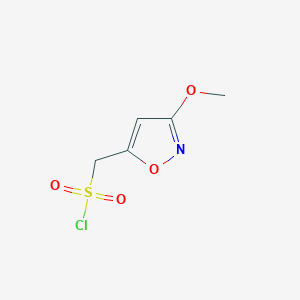

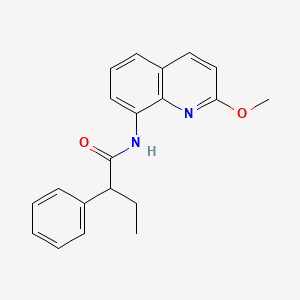

![molecular formula C17H21ClN2 B2370246 Spiro[adamantane-2,3'-indole]-2'-amine hydrochloride CAS No. 1029986-95-5](/img/structure/B2370246.png)

Spiro[adamantane-2,3'-indole]-2'-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Spiro-indole and spirooxindole scaffolds are important spiro-heterocyclic compounds in drug design processes. They have bioactivity against cancer cells, microbes, and different types of diseases affecting the human body . These scaffolds are known as the central skeletons of many alkaloids with potential pharmaceutical activity .

Synthesis Analysis

The synthesis of new spiro-fused indoles has been achieved using a flow reactor under ultrasonic irradiation in a one-pot methodology . The reactivity of biobased building blocks, including acrylic acids and formamides, was essential to achieve such highly functionalized molecular targets .Molecular Structure Analysis

Spiro-indole and spirooxindoles contain a spirocycle fused at the C2 or C3 of the oxindole moiety, forming the core building blocks of highly functionalized organic structures .Chemical Reactions Analysis

The synthesis of new spiro-fused indoles involves carbamoylation and imidation reactions under ultrasonic irradiation .Wissenschaftliche Forschungsanwendungen

Antiviral Properties

Spiro[adamantane-2,3'-indole]-2'-amine hydrochloride and related compounds have shown potential in antiviral applications. For instance, spiropiperazines have demonstrated in vitro activity against influenza A H3N2 virus, though less potent than amantadine and its spiropiperidine counterpart (Fytas et al., 2010). Additionally, spiro-adamantyl amine inhibitors were effective in blocking proton conductance in both wild-type and drug-resistant V27A mutant influenza A M2 proton channels (Thomaston et al., 2020).

Analgesic Properties

Some derivatives of spiro[adamantane-2,3'-indole]-2'-amine hydrochloride have been explored for their analgesic properties. For instance, cebranopadol, a spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amine, has been identified as a potent analgesic for severe chronic nociceptive and neuropathic pain (Schunk et al., 2014).

Synthesis and Structural Studies

Various synthetic methods have been developed to produce new spiro[N-heterocyclic-adamantanes] and related compounds. These methods include reactions under simple and mild conditions, such as aqueous, solvent-free, ball-milling, or microwave-assisted conditions (Miklós et al., 2015). Additionally, studies on the X-ray crystal structures of spiro-adamantyl amine inhibitors have provided insights into the mechanism of adamantane resistance in influenza A virus (Thomaston et al., 2020).

Potential in Cancer Research

Some spiro-adamantane derivatives have shown promise in cancer research. For instance, certain Ad-substituted N-aryl-tetraoxaspiroalkanes exhibited cytotoxicity towards cancer cells (Tyumkina et al., 2018).

Catalytic Synthesis Applications

Efficient methods for the catalytic synthesis of spiro[adamantane-2,3'-indole]-2'-amine hydrochloride derivatives have been developed, highlighting their potential in green chemistry and organic synthesis (Makhmudiyarova et al., 2020).

Wirkmechanismus

Target of Action

Spiro[adamantane-2,3’-indole]-2’-amine hydrochloride is a complex molecule that belongs to the spiroindole family . These compounds are known to have bioactivity against cancer cells, microbes, and various diseases . Due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions, they have become biological targets .

Mode of Action

Spiroindole and spirooxindole derivatives are known to interact with 3d proteins . For instance, Spirotryprostatin A and Spirotryprostatin B show microtubule assembly inhibition .

Biochemical Pathways

Spiroindole and spirooxindole derivatives are known to affect a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .

Result of Action

Spiroindole and spirooxindole derivatives are known to have a broad spectrum of biological properties .

Action Environment

It’s worth noting that the synthesis of similar spiro-fused indoles has been achieved using environmentally friendly strategies .

Zukünftige Richtungen

The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . The introduction of novel synthetic procedures has been an active research field of organic chemistry for well over a century and will be useful in creating new therapeutic agents .

Eigenschaften

IUPAC Name |

spiro[adamantane-2,3'-indole]-2'-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2.ClH/c18-16-17(14-3-1-2-4-15(14)19-16)12-6-10-5-11(8-12)9-13(17)7-10;/h1-4,10-13H,5-9H2,(H2,18,19);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTHFYWWRTVCJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C34C5=CC=CC=C5N=C4N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[adamantane-2,3'-indole]-2'-amine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate](/img/structure/B2370164.png)

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2370166.png)

![3-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(3,4-dimethoxybenzyl)azetidine-1-carboxamide](/img/structure/B2370168.png)

![2-Chloro-4-fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2370169.png)

![N-((2-methyl-1H-benzo[d]imidazol-5-yl)methyl)-2-phenoxyacetamide](/img/structure/B2370174.png)

![4-{[(5-Methylthiophen-2-yl)carbonyl]amino}benzoic acid](/img/structure/B2370177.png)

![3-(5-methyl-1H-benzo[d]imidazol-2-yl)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide](/img/structure/B2370179.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one](/img/structure/B2370180.png)

![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2370182.png)